

# A Comparative Guide to PKC Inhibition: Ro 31-8220 Mesylate vs. Staurosporine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ro 31-8220 mesylate*

Cat. No.: *B1683856*

[Get Quote](#)

For researchers in cellular signaling, drug discovery, and molecular biology, the specific and effective inhibition of Protein Kinase C (PKC) is a frequent necessity. Among the arsenal of small molecule inhibitors, staurosporine and **Ro 31-8220 mesylate** are two prominent, yet distinct, options. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate inhibitor for your research needs.

## Introduction to the Inhibitors

Staurosporine, an alkaloid originally isolated from the bacterium *Streptomyces staurosporeus*, is one of the earliest and most potent protein kinase inhibitors discovered.<sup>[1][2][3]</sup> It functions as a broad-spectrum, ATP-competitive inhibitor, targeting a vast range of kinases with high affinity.<sup>[3][4][5]</sup> While its potency is a key feature, its lack of specificity is a significant drawback for studies requiring the targeted inhibition of PKC.<sup>[3][6]</sup>

**Ro 31-8220 mesylate**, a bisindolylmaleimide compound, was developed as a more selective inhibitor of PKC.<sup>[7][8][9][10]</sup> While it also competes with ATP for the kinase binding site, its design confers a greater degree of selectivity for PKC isoforms over many other kinases, though it is not entirely specific.<sup>[8][10]</sup>

## Mechanism of Action

Both staurosporine and Ro 31-8220 are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase catalytic domain, preventing the phosphorylation of substrate

proteins. Staurosporine's planar indolocarbazole structure fits into the adenine-binding site of a wide array of kinases, explaining its broad selectivity.[3][11] Ro 31-8220, while also targeting the ATP-binding site, was designed to have improved selectivity for PKC compared to staurosporine.[10]

## Quantitative Data Comparison

The following tables summarize the inhibitory concentrations (IC50) of Ro 31-8220 and staurosporine against various PKC isoforms and a selection of other kinases, providing a clear comparison of their potency and selectivity.

Table 1: IC50 Values for PKC Isoforms

| Kinase         | Ro 31-8220 Mesylate IC50 (nM) | Staurosporine IC50 (nM) |
|----------------|-------------------------------|-------------------------|
| PKC $\alpha$   | 5 - 33[7][12][13][14]         | 2[15]                   |
| PKC $\beta$ I  | 24[7][12][13][14]             | -                       |
| PKC $\beta$ II | 14[7][12][13][14]             | -                       |
| PKC $\gamma$   | 27[7][12][13][14]             | 5[15]                   |
| PKC $\epsilon$ | 24[7][12][13][14]             | 73[15]                  |
| PKC $\eta$     | -                             | 4[15]                   |
| PKC $\zeta$    | -                             | 1086[15]                |
| Rat Brain PKC  | 23[7][12][13][14]             | 2.7[15]                 |

Table 2: Kinase Selectivity Profile

| Kinase               | Ro 31-8220 Mesylate IC50 (nM) | Staurosporine IC50 (nM) |
|----------------------|-------------------------------|-------------------------|
| PKA                  | 900[8]                        | 7 - 15[4][5][16]        |
| PKG                  | -                             | 8.5[5][16]              |
| CaM Kinase II        | 17,000[8]                     | 20                      |
| GSK3β                | 38[7][12]                     | -                       |
| MSK1                 | 8[7][12]                      | -                       |
| S6K1                 | 15[7][12]                     | 5[15]                   |
| MAPKAP-K1b           | 3[7][12]                      | -                       |
| c-Fgr                | -                             | 2[4]                    |
| p60v-src             | -                             | 6                       |
| Phosphorylase Kinase | -                             | 3[4]                    |

## Cellular Effects

### Ro 31-8220 Mesylate:

- Inhibits T-cell activation, including mitogen-induced IL-2 production and T lymphoblast proliferation.[17]
- Can activate JNK (c-Jun N-terminal kinase) and glycogen synthase in a PKC-independent manner.[9][18]
- Inhibits the expression of MKP-1 (mitogen-activated protein kinase phosphatase-1) and c-Fos, while inducing c-Jun expression.[9][19]
- Has been shown to inhibit voltage-dependent Na<sup>+</sup> channels.[7]
- In some contexts, it can block TPA-induced growth inhibition and calcium rise.[20]

### Staurosporine:

- A potent inducer of apoptosis in a wide variety of cell types, often used as a positive control for apoptosis induction.[2][16][21][22]
- Inhibits cell proliferation and can cause cell cycle arrest, typically at the G2/M phase.[22][23]
- Can have dual effects, such as stimulating lamellipodial activity before inducing apoptosis. [24]
- Due to its broad kinase inhibition, its cellular effects are often widespread and not solely attributable to PKC inhibition.[3][6]
- In some cell types, like keratinocytes, it can surprisingly mimic the effects of PKC activators, inducing differentiation.[20]

## Experimental Protocols

### In Vitro PKC Kinase Assay (Radioactive)

This protocol is a standard method for measuring the activity of PKC and the inhibitory effects of compounds like Ro 31-8220 and staurosporine.

#### Materials:

- Purified or partially purified PKC enzyme
- PKC substrate peptide (e.g., QKRPSQRSKYL)[25]
- Lipid activator (Phosphatidylserine and Diacylglycerol)
- Assay Dilution Buffer (e.g., 20 mM HEPES, pH 7.4, with appropriate cofactors)
- [ $\gamma$ -<sup>32</sup>P]ATP
- Mg<sup>2+</sup>/ATP cocktail
- Inhibitor (Ro 31-8220 or staurosporine) at various concentrations
- P81 phosphocellulose paper

- 0.75% Phosphoric acid
- Scintillation counter and fluid

Procedure:

- Prepare the lipid activator by sonication on ice.[25]
- In a microcentrifuge tube on ice, add the following in order:
  - 10  $\mu$ L Substrate Cocktail
  - 10  $\mu$ L Inhibitor (or vehicle control)
  - 10  $\mu$ L Lipid Activator[25]
  - 10  $\mu$ L Enzyme preparation (25-100ng of purified enzyme)[25]
- Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 4°C.
- Initiate the kinase reaction by adding 10  $\mu$ L of the  $Mg^{2+}/[\gamma-^{32}P]ATP$  cocktail.[25]
- Incubate the reaction at 30°C for 10-15 minutes. The reaction should be kept within the linear range.[25]
- Stop the reaction by spotting 25  $\mu$ L of the reaction mixture onto a numbered P81 phosphocellulose paper square.[25]
- Wash the P81 papers three to four times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated  $[\gamma-^{32}P]ATP$ .[25]
- Perform a final wash with acetone.[25]
- Transfer the paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[25]
- Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value.

# Cell-Based PKC Inhibition Assay (Cell Viability - MTT Assay)

This protocol assesses the effect of the inhibitors on cell proliferation and viability.

## Materials:

- Cell line of interest (e.g., A549, MCF-7)
- Complete cell culture medium
- 96-well plates
- Ro 31-8220 or staurosporine
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

## Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of Ro 31-8220 and staurosporine in complete culture medium.
- Remove the old medium from the wells and add the medium containing the various concentrations of inhibitors (and a vehicle control).
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well (typically 10-20  $\mu$ L of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~650 nm) using a microplate reader.
- Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control and determine the IC<sub>50</sub> value for growth inhibition.

## Visualizations



[Click to download full resolution via product page](#)

Caption: A simplified diagram of a canonical Protein Kinase C (PKC) signaling pathway.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. portlandpress.com [portlandpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. apexbt.com [apexbt.com]
- 10. RO 31-8220 and RO 31-7549 show improved selectivity for protein kinase C over staurosporine in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Staurosporine, a non-specific PKC inhibitor, induces keratinocyte differentiation and raises intracellular calcium, but Ro31-8220, a specific inhibitor, does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dual effects of staurosporine on A431 and NRK cells: microfilament disassembly and uncoordinated lamellipodial activity followed by cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [A Comparative Guide to PKC Inhibition: Ro 31-8220 Mesylate vs. Staurosporine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683856#ro-31-8220-mesylate-vs-staurosporine-for-pkc-inhibition>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)